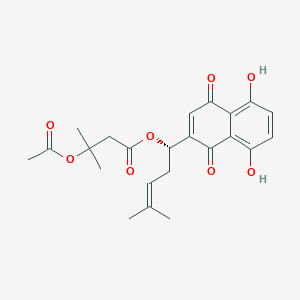

β-アセトキシイソバレリルシコニン

概要

説明

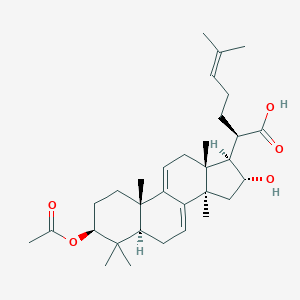

ベータ-アセトキシイソバレリルシコニン: は、植物 Arnebia euchroma から単離されたナフトキノン誘導体です . この化合物は、その独特の赤色で知られており、さまざまな薬理学的活性について研究されている、より大きなシコニン誘導体群の一部です .

科学的研究の応用

Beta-Acetoxyisovalerylshikonin has a wide range of scientific research applications:

作用機序

ベータ-アセトキシイソバレリルシコニンは、癌細胞における多剤耐性 (MDR) エフラックスポンプの活性を阻害することによってその効果を発揮します . この阻害により、細胞内の化学療法薬の蓄積が増加し、それによって細胞毒性効果が強化されます . この化合物は、P-糖タンパク質、多剤耐性関連タンパク質、乳癌耐性タンパク質など、ATP 結合カセット (ABC) トランスポータースーパーファミリーを標的としています .

類似の化合物との比較

類似の化合物: : シコニン、アセチルシコニン、およびその他のシコニン誘導体などがあります .

独自性: : ベータ-アセトキシイソバレリルシコニンは、MDR エフラックスポンプに対する特定の阻害効果があるため、癌研究において貴重な化合物です . 化学療法薬の効果を高めるその能力は、他のシコニン誘導体とは異なります .

準備方法

合成経路および反応条件: : ベータ-アセトキシイソバレリルシコニンは、 preparative high-performance liquid chromatography (HPLC) を使用した Arnebia euchroma からの抽出によって合成できます . この化合物は通常、アセトニトリル/メタノールを移動相とする C18 カラムを使用して単離されます .

工業的製造方法: : ベータ-アセトキシイソバレリルシコニンの工業的製造には、 Arnebia euchroma の栽培とそれに続く抽出および精製プロセスが含まれます。 この化合物はその後、高度なクロマトグラフィー技術を使用して単離され、高純度が確保されます .

化学反応の分析

反応の種類: : ベータ-アセトキシイソバレリルシコニンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします .

一般的な試薬および条件: : これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は通常、制御された温度および pH 条件下で行われ、目的の生成物の形成が確保されます .

生成される主要な生成物: : これらの反応から生成される主要な生成物には、ベータ-アセトキシイソバレリルシコニンのさまざまな誘導体があり、さらに薬理学的特性について研究できます .

科学研究への応用

ベータ-アセトキシイソバレリルシコニンは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds: : Similar compounds include shikonin, acetylshikonin, and other shikonin derivatives .

Uniqueness: : Beta-Acetoxyisovalerylshikonin is unique due to its specific inhibitory effects on MDR efflux pumps, which makes it a valuable compound in cancer research . Its ability to enhance the efficacy of chemotherapeutic agents sets it apart from other shikonin derivatives .

特性

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

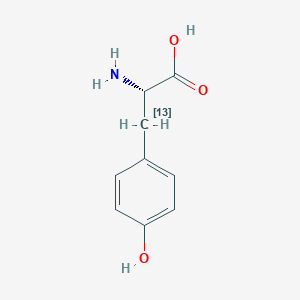

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

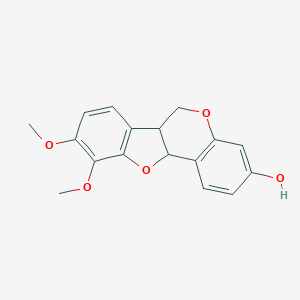

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。